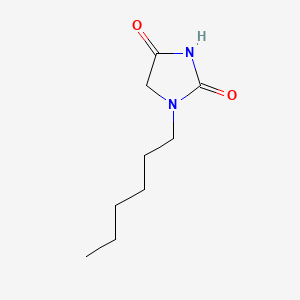

1-Hexylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

85391-25-9 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-hexylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H16N2O2/c1-2-3-4-5-6-11-7-8(12)10-9(11)13/h2-7H2,1H3,(H,10,12,13) |

InChI Key |

HFSWPCFMUVLFTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CC(=O)NC1=O |

Origin of Product |

United States |

Derivatization and Structural Modification of the 1 Hexylimidazolidine 2,4 Dione Scaffold

Functionalization of the Hexyl Side Chain

Direct functionalization of the N-1 hexyl side chain of 1-hexylimidazolidine-2,4-dione presents a synthetic challenge due to the relatively inert nature of the aliphatic chain. However, established methods for alkane functionalization could theoretically be applied. For instance, free-radical halogenation could introduce a handle for further modifications, although this approach often suffers from a lack of regioselectivity.

A more common and controlled strategy involves the synthesis of 1-(functionalized hexyl)imidazolidine-2,4-diones from pre-functionalized starting materials. This approach allows for the precise introduction of various functional groups at specific positions on the hexyl chain. Examples of such precursors include:

Hexylamines with terminal or internal functional groups: ω-hydroxyhexylamine, ω-aminohexylamine, or hexylamines bearing a carboxylic acid moiety can be used to construct the imidazolidine-2,4-dione ring, resulting in a functionalized side chain.

Functionalized hexyl isocyanates: These can react with α-amino acids or their esters to build the hydantoin (B18101) core, carrying the desired functionality on the hexyl group from the outset.

While specific literature detailing the functionalization of the hexyl side chain of this compound is scarce, the synthetic accessibility of functionalized N-1 alkyl hydantoins is well-established, providing a clear pathway for creating a diverse range of derivatives. thieme-connect.de

Substitution at the N-3 Position of this compound

The N-3 position of the imidazolidine-2,4-dione ring is a common site for substitution, and this holds true for the 1-hexyl derivative. The proton on the N-3 nitrogen is acidic and can be readily removed by a base, facilitating alkylation, acylation, and other modifications. jst.go.jp

The regioselectivity of alkylation (N-1 vs. N-3) in unsubstituted or N-1 substituted hydantoins can be controlled by the choice of base and reaction conditions. For N-1 substituted hydantoins like this compound, alkylation typically occurs at the N-3 position. nih.govresearchgate.net

Table 1: Examples of N-3 Substitution Reactions on Imidazolidine-2,4-dione Scaffolds

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Phenyl isocyanate | Addition | 3-Phenyl-imidazolidine-2,4-dione derivatives | nih.gov |

| Phenyl isothiocyanate | Addition | 3-Phenyl-2-thioxo-imidazolidin-4-one derivatives | nih.gov |

These reactions demonstrate the feasibility of introducing a wide array of substituents at the N-3 position of this compound, thereby influencing its steric and electronic properties.

Modifications at the C-5 Position of this compound

The C-5 position of the imidazolidine-2,4-dione ring is a versatile handle for introducing significant structural diversity. The methylene (B1212753) group at C-5 is activated by the two adjacent carbonyl groups, making it amenable to a variety of chemical transformations.

The Knoevenagel condensation is a widely employed reaction for the derivatization of hydantoins at the C-5 position. This reaction involves the condensation of the active methylene group at C-5 with an aldehyde or ketone, typically in the presence of a basic catalyst, to form a 5-arylidene or 5-alkylidene derivative. uva.nl This reaction is a modification of the aldol (B89426) condensation. acs.org

The resulting exocyclic double bond extends the conjugation of the system and provides a rigid scaffold for orienting the substituent. A variety of aromatic and heteroaromatic aldehydes can be used in this reaction, leading to a diverse library of 5-arylidene-1-hexylimidazolidine-2,4-diones. uva.nl

Table 2: Examples of Catalysts Used in Knoevenagel Condensation with Hydantoin Derivatives

| Catalyst | Solvent | Reference |

|---|---|---|

| Piperidine | Ethanol (B145695) | researchgate.net |

| Tannic acid | Ethanol | rsc.org |

Spirocyclic compounds, characterized by two rings sharing a single atom, can be synthesized from the imidazolidine-2,4-dione core. The spiro atom is typically the C-5 carbon of the hydantoin ring. These structures are of significant interest due to their rigid three-dimensional conformations.

One common method for the synthesis of spirohydantoins is the Bucherer-Bergs reaction, a multicomponent reaction involving a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate. google.com While this method builds the entire hydantoin ring, it is a key strategy for accessing 5,5-disubstituted hydantoins, which are spirocyclic if a cyclic ketone is used as the starting material.

Another approach involves the reaction of 5-arylidene hydantoins with diazomethane (B1218177) to form spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. nih.gov The structural characteristics of spirohydantoins are of interest due to their potential biological activities. nih.gov

The imidazolidine-2,4-dione moiety can also serve as a building block for the construction of fused heterocyclic systems. These systems are created by forming a new ring that shares two or more atoms with the hydantoin ring.

For example, bicyclic derivatives can be accessed through a Dieckmann cyclization of appropriately substituted imidazolidine (B613845) precursors. researchgate.net The synthesis of fused ring systems often involves multi-step reaction sequences that utilize the reactivity of the N-1, N-3, or C-5 positions to build the new ring. The triazoloquinoxaline scaffold is an example of a versatile fused heterocyclic system. google.com

Hybrid Molecule Design Incorporating the Imidazolidine-2,4-dione Core

Hybrid molecule design is a strategy in drug discovery where two or more pharmacophoric units are combined into a single molecule. This approach aims to create compounds with improved affinity, selectivity, or a modified mode of action. The this compound scaffold is a suitable candidate for incorporation into hybrid molecules.

For instance, the imidazolidine-2,4-dione core can be linked to other heterocyclic systems known for their biological activities, such as pyrazole (B372694) or thiazolidine-2,4-dione. The synthesis of these hybrid molecules often involves connecting the two pharmacophores through a linker, which can be attached to the N-3 or C-5 position of the imidazolidine-2,4-dione ring.

Table 3: Examples of Hybrid Molecules Incorporating an Imidazolidine-2,4-dione-related Scaffold

| Second Pharmacophore | Linkage Position | Potential Biological Target | Reference |

|---|---|---|---|

| Pyrazole | N/A (Thiazolidinedione core) | PPAR-γ, alpha-amylase | |

| 1,2,4-Triazole | N/A (Thiazolidin-4-one core) | Antibacterial/antifungal |

The design and synthesis of such hybrid molecules offer a promising avenue for the development of novel compounds with tailored biological profiles.

Mechanistic Investigations and Reaction Dynamics of Imidazolidine 2,4 Dione Formation and Transformation

Elucidation of Reaction Mechanisms for N-Substituted Hydantoin (B18101) Synthesis

The synthesis of N-substituted hydantoins can be achieved through several pathways, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

One of the most established methods is the Bucherer–Bergs reaction , which typically produces 5-substituted or 5,5-disubstituted hydantoins from ketones or aldehydes, cyanide, and ammonium (B1175870) carbonate. nih.govresearchgate.net While this reaction classically yields N1 and N3 unsubstituted hydantoins, modifications can introduce substituents. The mechanism is believed to proceed through the formation of an α-aminonitrile intermediate, which then reacts with cyanic acid or carbon dioxide. nih.govmdpi.com For N-substituted variants, subsequent alkylation or arylation steps are often required.

A more direct approach to N-substituted hydantoins involves the reaction of α-amino acids or their esters with isocyanates. nih.gov For the synthesis of a 1-N-substituted hydantoin like 1-Hexylimidazolidine-2,4-dione, a precursor such as an N-hexyl-α-amino acid could react with an isocyanate, followed by cyclization.

Modern synthetic strategies also include palladium-catalyzed carbonylation reactions and multi-component reactions (MCRs). nih.govresearchgate.net For instance, an Ugi-type MCR can be employed to generate precursors that subsequently cyclize to form highly substituted hydantoins, although this is more commonly applied for N1 and N3 disubstituted products. researchgate.net Another method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which generates ureido derivatives that cyclize under basic conditions to yield 3-substituted or 3,5-disubstituted hydantoins. organic-chemistry.org

A key intermediate in some syntheses is the 4-imino-2-imidazolidone, which can be identified through mass spectrometry. researchgate.net The formation of this intermediate helps to distinguish between different proposed reaction pathways. researchgate.net

Table 1: Common Synthetic Routes for N-Substituted Hydantoins

| Method | Starting Materials | Key Intermediates | Typical Products |

|---|---|---|---|

| Bucherer-Bergs Reaction (with modification) | Ketone/Aldehyde, KCN, (NH₄)₂CO₃, Alkylating agent | α-aminonitrile | 5,5-disubstituted, N-alkylated hydantoins |

| Read-Type Reaction | α-amino acid, Isocyanate (e.g., Hexyl isocyanate) | Ureido acid | N1- or N3-substituted hydantoins |

| Ugi/Cyclization | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Ugi adduct | N1,N3-disubstituted hydantoins |

| Palladium-Catalyzed Carbonylation | Not specified in detail | Not specified in detail | Substituted hydantoins |

Intramolecular Cyclization Pathways

The formation of the five-membered imidazolidine-2,4-dione ring is a critical step in hydantoin synthesis and occurs via an intramolecular cyclization reaction. The nature of the immediate precursor dictates the specific pathway and conditions required for ring closure.

In the Read-type synthesis, an α-ureido acid is the key intermediate. nih.gov This species undergoes an intramolecular nucleophilic attack where one of the urea (B33335) nitrogen atoms attacks the carboxylic acid carbon, leading to the elimination of a water molecule and the formation of the hydantoin ring. This cyclization is typically promoted by acid. nih.gov

Another common pathway involves the cyclization of ureido amides. The hydrolysis of related iminohydantoins has been shown to proceed through the same tetrahedral intermediate that is formed during the cyclization of hydantoic acid amides to hydantoins. researchgate.net Studies on the kinetics of this process have helped to determine that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization. researchgate.net

The Hofmann rearrangement of malonamides can also be used, where the ring closure proceeds via an isocyanate intermediate. mdpi.com Additionally, simple ureido derivatives formed from the reaction of α-amino methyl esters and carbamates can be cyclized under basic conditions to afford the hydantoin ring. organic-chemistry.org

The efficiency of these cyclization reactions can be influenced by steric hindrance from substituents on the precursor molecule. mdpi.com The choice of reaction conditions, such as the use of microwave assistance, can significantly accelerate the cyclization step. neliti.com

Tautomeric Equilibria in Imidazolidine-2,4-dione Systems

Imidazolidine-2,4-dione systems can exist in different tautomeric forms due to proton transfer between nitrogen and oxygen atoms. The primary equilibrium is the amide-imidic acid tautomerism. For a 1-N-substituted hydantoin, two main tautomeric forms are possible, in addition to keto-enol forms.

Dione (B5365651) form (Amide-Amide): This is the most stable and commonly depicted form, containing two carbonyl groups (C=O) at positions 2 and 4.

Imidic acid-Amide form (Enol-Amide): This tautomer arises from the migration of a proton from the N3 nitrogen to the C4 oxygen, resulting in a hydroxyl group at C4 and a carbon-nitrogen double bond (C=N) within the ring.

Amide-Imidic acid form (Amide-Enol): A less common tautomer resulting from proton migration from N3 to the C2 oxygen.

The position of the equilibrium is influenced by factors such as the substitution pattern, solvent, and temperature. In analogous 2-thiohydantoin (B1682308) systems, the equilibrium between the thione (C=S) and thiol (S-H) forms has been studied using UV and Raman spectroscopy. researchgate.net These studies show that the solvent environment plays a critical role; for instance, the thiol form increases in prevalence in the order of water < methanol (B129727) < ethanol (B145695) < propanol. researchgate.net While this compound lacks the thione group, the principles of solvent influence on tautomeric equilibria are transferable. The presence of intramolecular hydrogen bonds can favor certain tautomers, particularly in non-polar solvents, though this competes with intermolecular hydrogen bonding with solvent molecules. semanticscholar.org

Table 2: Potential Tautomeric Forms of the Imidazolidine-2,4-dione Ring

| Tautomer Name | Key Functional Groups |

|---|---|

| Dione Form | Two C=O groups |

| 4-Hydroxy-Imidazolone (Imidic acid) | One C=O group, one C=N bond, one C-OH group |

| 2-Hydroxy-Imidazolone (Imidic acid) | One C=O group, one C=N bond, one C-OH group |

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can profoundly impact the synthesis of hydantoins by influencing reaction rates, equilibria, and the stability of intermediates and transition states. Solvatochromic analysis of hydantoin derivatives has demonstrated the importance of solvent dipolarity/polarizability and hydrogen bonding capabilities. nih.govresearchgate.net

Linear solvation energy relationship (LSER) studies have been used to quantify these effects. nih.govresearchgate.net The key solvent parameters are:

Polarity/Polarizability (π*): Non-specific interactions that can stabilize charged intermediates or transition states. Increasing solvent polarity can lead to a bathochromic (red) shift in the UV absorption spectra of hydantoins. researchgate.net

Hydrogen Bond Donor (HBD) Acidity (α): The ability of the solvent to donate a proton in a hydrogen bond. This is crucial for solvating carbonyl oxygens and can affect tautomeric equilibria.

Hydrogen Bond Acceptor (HBA) Basicity (β): The ability of the solvent to accept a proton in a hydrogen bond, which is important for solvating N-H protons.

In the synthesis of phenytoin (B1677684) (5,5-diphenylhydantoin), changing the solvent from aqueous ethanol to higher boiling point solvents like propylene (B89431) glycol or melted acetamide, in a closed system, dramatically increased the reaction yield from 7% to over 90%. mdpi.com This highlights the effect of both temperature and the solvent's ability to retain volatile components. The solvent can also influence stereoselectivity in reactions involving chiral centers, although this is a general drawback in the standard Bucherer-Bergs synthesis. mdpi.com

Table 3: Influence of Solvent Properties on Hydantoin Synthesis and Properties

| Solvent Property | Effect on Reaction/Molecule | Example |

|---|---|---|

| High Polarity | Stabilizes polar intermediates and transition states, potentially increasing reaction rate. | Use of polar solvents like ethanol/water mixtures in Bucherer-Bergs synthesis. mdpi.com |

| High Boiling Point | Allows for higher reaction temperatures, increasing reaction rates and yields. | Use of propylene glycol for phenytoin synthesis. mdpi.com |

| Hydrogen Bond Donating | Solvates carbonyl groups, influencing reactivity and tautomeric equilibrium. | Amphiprotic solvents stabilizing the ground state of hydantoins. researchgate.net |

| Aprotic vs. Protic | Affects nucleophilicity and the stability of ionic species. | Not detailed in provided sources. |

Influence of Catalysis on Reaction Kinetics and Thermodynamics

Catalysis is a cornerstone of modern organic synthesis, and the formation of imidazolidine-2,4-diones is no exception. Catalysts can lower the activation energy of a reaction, thereby increasing its rate, and can also influence the reaction pathway to favor a specific product (selectivity).

Acid and Base Catalysis: Traditional methods for hydantoin synthesis often rely on acid or base catalysis. The Biltz synthesis of phenytoin, for example, is a base-catalyzed condensation of benzil (B1666583) and urea. neliti.com The Bucherer-Bergs reaction also proceeds under basic conditions generated by ammonium carbonate. researchgate.net The cyclization of ureido acid intermediates is frequently catalyzed by the addition of a strong acid. nih.gov

Transition Metal Catalysis: More contemporary methods employ transition metal catalysts to achieve transformations that are difficult under classical conditions.

Palladium Catalysis: Palladium(II) trifluoroacetate (B77799) has been shown to catalyze the C-arylation of N,N-disubstituted hydantoins. organic-chemistry.org Palladium catalysts are also used in carbonylation reactions to construct the hydantoin core. nih.gov

Copper Catalysis: Copper acetate (B1210297) can promote the N-arylation of imides with boronic acids, providing a route to N3-aryl hydantoins. organic-chemistry.org

Gallium Catalysis: Gallium(III) triflate has been used to catalyze the formation of an intermediate imine in a one-pot, three-step synthesis of 5-substituted hydantoins. nih.gov

Organocatalysis: Chiral organocatalysts, such as a chiral diarylketone, have been used for the photochemical deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones. organic-chemistry.org In prebiotic chemistry research, imidazolidine-4-thiones have been investigated as organocatalysts themselves, demonstrating their ability to catalyze reactions like the α-alkylation of aldehydes. uni-muenchen.de

The choice of catalyst can dramatically alter the reaction kinetics, allowing syntheses to proceed under milder conditions and with greater efficiency.

Spectroscopic and Structural Characterization of 1 Hexylimidazolidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Hexylimidazolidine-2,4-dione and its derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR methods are employed to establish the carbon framework, proton environments, and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the hexyl chain and the imidazolidine-2,4-dione ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the hexyl group would display characteristic signals in the upfield region of the spectrum. The terminal methyl group (CH₃) would appear as a triplet, while the methylene (B1212753) groups (CH₂) would resonate as multiplets. The methylene group directly attached to the nitrogen atom of the hydantoin (B18101) ring (N-CH₂) is expected to be the most deshielded of the alkyl chain protons due to the electron-withdrawing effect of the adjacent nitrogen, appearing as a triplet.

The protons on the hydantoin ring itself also provide valuable structural information. The methylene protons at the C5 position of the ring would typically appear as a singlet. The NH proton at the N3 position would present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Representative ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Position 3) | 8.0 - 9.0 | br s | - |

| CH₂ (Position 5) | ~3.9 | s | - |

| N-CH₂ - (Hexyl) | 3.4 - 3.6 | t | ~7.5 |

| N-CH₂-CH₂ - (Hexyl) | 1.5 - 1.7 | m | - |

| -(CH₂ )₃- (Hexyl) | 1.2 - 1.4 | m | - |

| -CH₃ (Hexyl) | 0.8 - 1.0 | t | ~7.0 |

Note: This is a representative table based on typical values for N-alkyl hydantoin derivatives. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the two carbonyl carbons of the hydantoin ring, the C5 methylene carbon, and the six carbons of the hexyl chain.

The carbonyl carbons (C2 and C4) are the most deshielded, appearing at the downfield end of the spectrum. The C4 carbonyl is generally found at a slightly higher chemical shift than the C2 carbonyl. The methylene carbon of the hydantoin ring (C5) resonates at a characteristic chemical shift. The carbons of the hexyl chain show predictable chemical shifts, with the carbon directly bonded to the nitrogen (N-C) being the most deshielded among the alkyl carbons.

Representative ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Position 4) | 170 - 175 |

| C =O (Position 2) | 155 - 160 |

| C H₂ (Position 5) | 45 - 50 |

| N-C H₂- (Hexyl) | 40 - 45 |

| N-CH₂-C H₂- (Hexyl) | 28 - 32 |

| -C H₂-CH₂-CH₂-CH₃ (Hexyl) | 25 - 28 |

| -CH₂-C H₂-CH₂-CH₃ (Hexyl) | 21 - 24 |

| -CH₂-C H₂-CH₃ (Hexyl) | 30 - 33 |

| -C H₃ (Hexyl) | 13 - 15 |

Note: This is a representative table based on typical values for N-alkyl hydantoin derivatives. Actual values may vary.

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton couplings. For this compound, this technique would show correlations between the adjacent methylene groups of the hexyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating them with their attached, and often already assigned, protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can provide significant structural insights. Common fragmentation pathways for N-alkyl hydantoins include cleavage of the alkyl chain and fragmentation of the hydantoin ring. The loss of the hexyl group as a radical or an alkene is a likely fragmentation pathway. Cleavage of the hydantoin ring can lead to the formation of characteristic fragment ions.

Expected Mass Spectrometry Data for this compound:

| m/z | Interpretation |

| 184 | Molecular Ion (M⁺) |

| 99 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 85 | [C₆H₁₃]⁺ (Hexyl cation) |

Note: This is a representative table of expected major fragments. The actual spectrum may show additional peaks.

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands for the N-H and C=O functional groups of the hydantoin ring, as well as the C-H bonds of the alkyl chain.

The N-H stretching vibration typically appears as a broad band in the region of 3200-3300 cm⁻¹. The two carbonyl groups of the imidazolidine-2,4-dione ring will give rise to strong absorption bands in the region of 1700-1780 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-H bonds in the hexyl group will be observed in the 2850-2960 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium, Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1700 - 1780 | Strong |

| C-N Stretch | 1350 - 1450 | Medium |

Note: This is a representative table based on typical values for N-alkyl hydantoin derivatives. Actual values may vary.

X-ray Crystallography for Solid-State Structure Determination.

In the solid state, imidazolidine-2,4-dione derivatives often form extensive hydrogen-bonding networks. nih.gov The N-H group of one molecule can act as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains. The conformation of the hexyl chain in the crystal lattice would also be determined, which is often in a low-energy, extended conformation. The imidazolidine-2,4-dione ring itself is typically found to be nearly planar. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Assignment of Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral analogs of this compound, particularly those with a stereocenter at the C5 position, chiroptical spectroscopic techniques are invaluable tools. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful, non-destructive methods that provide three-dimensional structural information by measuring the differential absorption of left and right circularly polarized light. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral center can be unambiguously assigned.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the ultraviolet and visible regions. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For chiral hydantoin derivatives, the comparison between experimental ECD spectra and those calculated using time-dependent density functional theory (TD-DFT) has become a reliable method for assigning the absolute configuration.

In a study on 3,5-disubstituted hydantoins, the absolute configurations of the enantiomers were successfully determined by this approach. researchgate.net The experimental ECD spectra of the separated enantiomers were recorded and compared with the Boltzmann-averaged spectra calculated for the corresponding model structures. For instance, the experimental ECD spectrum of one enantiomer, (5S,6S)-5a, exhibited a characteristic pattern of Cotton effects (CEs), which was in good agreement with the theoretically predicted spectrum for the (S)-configuration at the C5 stereocenter. researchgate.net

Table 1: Experimental and Calculated ECD Data for a Chiral Hydantoin Analog

| Configuration | Experimental CE (nm) | Calculated CE (nm) |

| (5S,6S) | Positive CE around 210 nm, Negative CE around 230 nm | Good qualitative agreement with experimental data |

| (5R,6R) | Negative CE around 210 nm, Positive CE around 230 nm | Mirror image of the (5S,6S) spectrum |

This table is generated based on data presented in a study on 3,5-disubstituted hydantoins and serves as a representative example for this class of compounds. researchgate.net

The close match between the experimental and computed spectra allows for a confident assignment of the absolute stereochemistry. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the electronic transitions of the chromophores within the chiral environment of the molecule.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. VCD provides detailed information about the stereochemistry of a molecule, and like ECD, it is a powerful tool for determining the absolute configuration when combined with quantum chemical calculations.

The VCD spectra of chiral hydantoin analogs provide a rich fingerprint of their stereostructure. In the aforementioned study of 3,5-disubstituted hydantoins, VCD spectroscopy was also employed to confirm the absolute configuration assigned by ECD. researchgate.net The experimental VCD spectra were compared with the DFT-calculated spectra for the different enantiomers. A good correlation between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.

Table 2: Key VCD Spectral Features for a Chiral Hydantoin Analog

| Configuration | Experimental VCD Bands (cm⁻¹) | Calculated VCD Bands (cm⁻¹) |

| (5R,6S) | Characteristic positive and negative bands in the 1800-1600 cm⁻¹ region (C=O stretching) | Good agreement with the pattern and signs of experimental bands |

| (5S,6R) | Mirror image VCD spectrum compared to the (5R,6S) enantiomer | Mirror image of the calculated spectrum for the (5R,6S) enantiomer |

This table is generated based on data presented in a study on 3,5-disubstituted hydantoins and serves as a representative example for this class of compounds. researchgate.net

The vibrational bands in the VCD spectrum, particularly those corresponding to the stretching modes of the carbonyl groups in the hydantoin ring, are often the most informative for stereochemical analysis. The sign of these VCD bands is highly sensitive to the three-dimensional arrangement of the substituents around the chiral center.

Computational and Theoretical Chemistry Studies of 1 Hexylimidazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1-Hexylimidazolidine-2,4-dione to determine their geometries, reaction energetics, and electronic properties with a favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until those forces are negligible.

For derivatives of imidazolidine-2,4-dione, DFT methods such as B3LYP with a 6-311G(d,p) basis set are commonly used to optimize the molecular structure in the gas phase nih.gov. Studies on related structures show that the five-membered imidazolidine (B613845) ring is often not perfectly planar nih.gov. The hexyl substituent of this compound would introduce additional conformational flexibility, and DFT could be used to identify the lowest energy conformers by exploring the potential energy surface related to the rotation of its single bonds. The optimization provides key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths for the Imidazolidine-2,4-dione Core Based on DFT Studies of Related Molecules. (Note: These are typical values for the core ring structure; specific values for this compound would require a dedicated calculation.)

| Bond | Typical Bond Length (Å) |

| N1—C2 | 1.367 |

| N1—C5 | 1.406 |

| N3—C2 | 1.348 |

| C4—C5 | 1.550 |

| C2=O | 1.210 |

| C4=O | 1.212 |

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies and spatial distributions of these orbitals mdpi.com.

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.comnih.gov.

From the HOMO and LUMO energies, various reactivity indices can be derived to quantify the chemical behavior of this compound.

Table 2: Key Chemical Reactivity Indices Derived from DFT.

| Index | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the "escaping tendency" of electrons from a system. |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods are used to study electronic properties. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without using experimental data for simplification researchgate.net. They can provide highly accurate results but are computationally more demanding than DFT.

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations. This makes them much faster and suitable for very large molecules, though generally with lower accuracy than ab initio or DFT methods. The choice of method depends on the desired balance between accuracy and computational resources. These methods are often used in conjunction to validate findings; for example, results from DFT might be compared with those from MP2 to ensure reliability researchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study how a molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the molecule's dynamic behavior researchgate.net.

For this compound, an MD simulation would provide detailed information on the flexibility of the hexyl chain and the dynamics of the imidazolidine ring. Such simulations are crucial for understanding how the molecule might adapt its shape upon interacting with a biological receptor nih.gov. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and see if the molecule reaches an equilibrium state.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible than others.

Studies on related imidazolidine-2,4-dione derivatives have used MD simulations to confirm the stability of ligand-protein complexes and analyze the interactions governing molecular recognition nih.gov.

Molecular Docking and Interaction Profiling for Understanding Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex frontiersin.org. This method is central to drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. The imidazolidine-2,4-dione scaffold is present in molecules known to interact with receptors like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) sciforum.netresearchgate.net. A typical docking study involves:

Preparing the 3D structures of the ligand (this compound) and the target receptor.

Using a scoring function to evaluate thousands of possible binding poses.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results provide a binding energy score, which estimates the strength of the interaction, and a visual model of how the ligand fits into the receptor's active site nih.govnih.gov.

Table 3: Hypothetical Interaction Profile for this compound with a Target Receptor. (Note: This table is illustrative of typical docking output.)

| Interacting Residue of Receptor | Type of Interaction | Involved Atom(s) on Ligand |

| Serine 289 | Hydrogen Bond | Carbonyl Oxygen at C4 |

| Histidine 449 | Hydrogen Bond | N-H at position 3 |

| Isoleucine 281 | Hydrophobic | Hexyl Chain |

| Phenylalanine 363 | Hydrophobic | Hexyl Chain |

Analysis of Binding Poses and Interaction Motifs

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For a compound like this compound, docking studies would be instrumental in elucidating its binding poses within the active site of a biological target.

The analysis would typically reveal key interaction motifs. The imidazolidine-2,4-dione core, with its two carbonyl groups and a secondary amine (or, in this specific case, a tertiary amine at the N1-position), is capable of forming multiple hydrogen bonds. The carbonyl oxygens can act as hydrogen bond acceptors, while the N-H group at the 3-position can serve as a hydrogen bond donor. These interactions are often crucial for anchoring the ligand within the binding pocket.

Studies on related imidazolidine-2,4-dione derivatives have shown that the nature and position of substituents dramatically influence the binding mode and potency. Therefore, the specific orientation of the hexyl group and the hydrogen bonding pattern of the core structure would be the central focus of such an analysis.

Identification of Key Structural Features for Molecular Recognition

Building upon the analysis of binding poses, the identification of key structural features for molecular recognition is a critical step. For this compound, these features can be categorized as follows:

The Imidazolidine-2,4-dione Scaffold: This heterocyclic ring system acts as a rigid core that properly orients the functional groups for interaction with the target receptor. Its ability to participate in hydrogen bonding is a primary determinant of its role in molecular recognition.

The N1-Hexyl Substituent: This feature is key for engaging with hydrophobic regions of the binding site. The length and lipophilicity of this chain are critical. A shorter or longer chain would likely alter the binding affinity and selectivity, highlighting the importance of the hexyl group for optimal interaction.

The Carbonyl Groups: The two carbonyl groups at positions 2 and 4 are essential hydrogen bond acceptors. Their spatial arrangement is fixed by the ring structure, allowing for specific and directional interactions with hydrogen bond donors in the receptor.

The N3-Hydrogen: The hydrogen atom at the N3 position is a potential hydrogen bond donor, contributing to the specificity of the binding interaction.

Computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) could be employed on a series of N1-alkyl imidazolidine-2,4-dione derivatives to build a model that correlates their structural features with their biological activity. Such a model would quantitatively highlight the importance of the hydrophobic hexyl group and the hydrogen bonding capacity of the core structure.

In Silico Prediction of Molecular Properties for Rational Design

The rational design of new drug candidates heavily relies on the in silico prediction of their physicochemical and pharmacokinetic properties. These predictions help in optimizing the lead compounds to have better drug-like characteristics. For this compound, a range of molecular properties can be calculated using various computational models.

These properties, often collectively referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for the success of a drug candidate. Below is a table of predicted molecular properties for this compound, which would be typically generated in a computational study.

| Property | Predicted Value | Significance in Rational Drug Design |

| Molecular Weight | 184.25 g/mol | Influences size and diffusion across membranes. Generally, lower molecular weight is preferred for better absorption. |

| LogP (Octanol-Water Partition Coefficient) | 1.8 - 2.5 | A measure of lipophilicity. An optimal LogP is crucial for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 49.7 Ų | Predicts transport properties. A lower TPSA is generally associated with better cell permeability. |

| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding to targets. |

| Number of Hydrogen Bond Acceptors | 2 | Affects solubility and receptor binding. |

| Number of Rotatable Bonds | 5 | Relates to conformational flexibility and binding entropy. |

These in silico predictions are vital for early-stage drug discovery. For instance, if the predicted LogP of this compound is too high, indicating poor aqueous solubility, medicinal chemists could rationally design derivatives with more polar functional groups to improve this property. Similarly, if the predicted TPSA suggests poor membrane permeability, modifications to the structure could be made to address this. By leveraging these computational predictions, the process of developing new, effective, and safe drugs can be significantly accelerated.

Structure Function Relationships in N Substituted Imidazolidine 2,4 Diones: a Design Perspective

Impact of N-1 Hexyl Substitution on Molecular Scaffolding and Conformational Space

The N-1 hexyl chain, being a flexible alkyl group, introduces a lipophilic tail to the otherwise more polar heterocyclic core. This aliphatic chain can adopt numerous conformations, ranging from a fully extended linear chain to more compact, folded arrangements. The rotational freedom around the C-C single bonds of the hexyl group contributes to a larger conformational space available to the entire molecule. This flexibility can be crucial for its interaction with biological macromolecules, allowing the molecule to adapt its shape to fit into a binding pocket.

Table 1: Postulated Conformational Effects of N-1 Hexyl Group

| Feature | Influence of N-1 Hexyl Group | Potential Consequence |

|---|---|---|

| Lipophilicity | Increased | Enhanced membrane permeability, potential for hydrophobic interactions |

| Conformational Flexibility | Increased due to alkyl chain rotation | Ability to adapt to various binding site topographies |

| Steric Hindrance | Moderate bulk near the N-1 position | May influence ring puckering and orientation of adjacent substituents |

| Electronic Effect | Weakly electron-donating | Minor perturbation of the electronic properties of the dione (B5365651) system |

Influence of Substituent Variations at N-3 and C-5 on Molecular Recognition Elements

The molecular recognition properties of 1-Hexylimidazolidine-2,4-dione can be further modulated by introducing substituents at the N-3 and C-5 positions. These positions are critical for establishing specific interactions with biological targets.

C-5 Substitution: The C-5 position is a common site for introducing diversity in imidazolidine-2,4-dione derivatives. nih.govresearchgate.net Substitution at this position can introduce a wide array of functional groups, including alkyl, aryl, and hydrogen-bonding moieties. The nature of the C-5 substituent is often a primary determinant of the molecule's biological activity and selectivity. For example, a C-5 phenyl group can participate in aromatic interactions, while a C-5 hydroxymethyl group can act as a hydrogen bond donor and acceptor. The N-1 hexyl group can influence the preferred orientation of the C-5 substituent through steric interactions, thereby affecting how it is presented for molecular recognition.

Table 2: Influence of N-3 and C-5 Substituents on Molecular Interactions of Imidazolidine-2,4-diones

| Position | Substituent Example | Potential Molecular Interaction | Reference |

|---|---|---|---|

| N-3 | Methyl | Van der Waals interactions | nih.gov |

| N-3 | Phenyl | π-stacking, hydrophobic interactions | nih.gov |

| C-5 | Phenyl | Aromatic interactions, hydrophobic interactions | nih.gov |

| C-5 | 4-Hydroxyphenyl | Hydrogen bonding, aromatic interactions | researchgate.net |

| C-5 | Isopropyl | Hydrophobic interactions | researchgate.net |

Rational Design Principles for Modulating Molecular Interactions

The rational design of this compound derivatives for specific biological targets involves a systematic approach to modifying its structure to optimize molecular interactions. The principles of isosteric and bioisosteric replacement, as well as structure-based drug design, are central to this process.

The N-1 hexyl group can be considered a lipophilic anchor, potentially directing the molecule to hydrophobic regions of a binding site. The length and branching of this alkyl chain can be varied to probe the dimensions of such a pocket. For instance, replacing the hexyl group with a cyclohexyl or a branched alkyl chain would introduce more rigid conformational constraints.

Substituents at the N-3 and C-5 positions can be chosen to introduce specific recognition elements. For example, if a hydrogen bond acceptor is required in the target binding site, a substituent with a hydroxyl or carboxyl group could be introduced at the C-5 position. If a cation-π interaction is desired, an electron-rich aromatic ring could be appended at the N-3 or C-5 position.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be invaluable in predicting how modifications to the this compound scaffold will affect its binding affinity and selectivity for a particular target. nih.gov These in silico methods can help prioritize the synthesis of compounds with the highest probability of success.

Stereochemical Considerations in Structure-Function Relationships

When the C-5 position of the imidazolidine-2,4-dione ring is substituted with two different groups, it becomes a chiral center. The resulting enantiomers can exhibit significantly different biological activities, as they will interact differently with the chiral environment of a biological target. nih.govresearchgate.net

The absolute configuration at the C-5 position dictates the three-dimensional arrangement of the substituents, which is critical for proper molecular recognition. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether.

The presence of the N-1 hexyl group can further accentuate the importance of stereochemistry at C-5. The hexyl chain, with its own conformational preferences, will influence the spatial disposition of the C-5 substituents. This interplay between the stereocenter and the flexible N-1 substituent creates a complex conformational landscape that can be exploited in the design of stereoselective ligands. Therefore, the synthesis and biological evaluation of individual enantiomers of C-5 substituted this compound derivatives are crucial for understanding their structure-function relationships.

Table 3: Importance of Stereochemistry in Bioactive Imidazolidine-2,4-dione Analogs

| Compound Feature | Significance in Molecular Recognition | Example from Analogous Systems |

|---|---|---|

| C-5 Stereocenter | Defines the 3D orientation of substituents, leading to differential interactions with chiral biological targets. | The (R)- and (S)-enantiomers of 5-phenylhydantoin (B13835) exhibit different anticonvulsant activities. |

| Diastereomers | When a second chiral center is introduced, diastereomers can have distinct physicochemical properties and biological activities. | Diastereomers of C-5 substituted imidazolidine-2,4-diones can show different potencies as enzyme inhibitors. |

Applications of 1 Hexylimidazolidine 2,4 Dione and Its Derivatives in Synthetic Organic Chemistry

Use as Precursors for Complex Heterocyclic Systems

The imidazolidine-2,4-dione moiety is a versatile precursor for the synthesis of more complex heterocyclic systems. The reactivity at the N-3 position and the C-5 methylene (B1212753) group allows for a variety of chemical transformations, leading to the formation of fused and spirocyclic heterocyclic structures.

One common strategy involves the Knoevenagel condensation of 5-unsubstituted or 5-monosubstituted imidazolidine-2,4-diones with aldehydes or ketones to form 5-alkylidene or 5-arylidene derivatives. These intermediates can then undergo further reactions. For instance, organoselenium-induced intramolecular cyclization of 5-alkenyl-substituted hydantoins can lead to the formation of fused bicyclic and tricyclic hydantoin (B18101) derivatives. nih.gov

Furthermore, the imidazolidine-2,4-dione ring can be alkylated at the N-1 and N-3 positions, providing handles for the construction of more elaborate molecular architectures. ekb.eg The synthesis of various fused heterocyclic systems often starts from appropriately substituted imidazolidine-2,4-diones, which can be prepared from amino acids, making them readily accessible building blocks. nih.gov

| Starting Material | Reaction Type | Resulting Complex Heterocycle | Reference |

|---|---|---|---|

| 5-But-3-enyl-5-ethyl-imidazolidine-2,4-dione | Organoselenium-induced intramolecular cyclization | Fused bicyclic hydantoin | nih.gov |

| 5,5-diphenyl-imidazolidine-2,4-dione (Phenytoin) | N-alkylation | N-1 and N-3 substituted complex hydantoins | ekb.eg |

| Simple dipeptides | Tf2O-mediated dual activation and cyclization | Fused bicyclic/tricyclic hydantoins | nih.gov |

Role in the Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, and imidazolidine-2,4-dione derivatives have emerged as valuable chiral building blocks. The stereogenic center at the C-5 position can be controlled through various asymmetric synthetic methodologies, leading to the production of chiral hydantoins with high enantiomeric excess.

One effective approach is the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins) catalyzed by chiral rhodium complexes. This method has been shown to produce chiral hydantoins with up to 99.9% enantiomeric excess (ee) under mild conditions. wikipedia.org Another strategy involves the asymmetric synthesis of chiral imidazolidines through photoredox-catalyzed reactions, which can then be converted to the corresponding chiral imidazolidine-2,4-diones. thieme-connect.de

Furthermore, highly substituted chiral hydantoins can be synthesized in a single step from simple dipeptides with the retention of stereochemistry. This method avoids racemization and is compatible with a variety of protecting groups, making it a versatile tool for the synthesis of biologically active compounds and natural product analogs. nih.gov The resulting chiral hydantoins can be used as synthons for the preparation of other chiral molecules, including non-proteinogenic amino acids, by hydrolysis of the hydantoin ring. epa.gov

| Substrate | Catalyst/Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 5-Alkylidene-2,4-diketoimidazolidines | Rh/f-spiroPhos complex | Chiral 5-alkyl-imidazolidine-2,4-diones | Up to 99.9% | wikipedia.org |

| Glycine derivatives, aldehydes, and imines | Chiral bisoxazoline copper-induced and photoredox-catalyzed reaction | Chiral imidazolidines (precursors to chiral hydantoins) | Up to 95% | thieme-connect.de |

| Boc-protected dipeptidyl compounds | Tf2O-mediated dual activation | Highly substituted chiral hydantoins | >98% | nih.gov |

Contributions to Supramolecular Chemistry and Self-Assembly

The imidazolidine-2,4-dione scaffold possesses key structural features that make it an excellent candidate for applications in supramolecular chemistry and self-assembly. The presence of two N-H groups, which can act as hydrogen bond donors, and two carbonyl groups, which can act as hydrogen bond acceptors, allows for the formation of well-defined intermolecular hydrogen bonding networks. ekb.egnih.gov

Crystal structure analyses of various 5,5'-substituted hydantoins have revealed the formation of diverse supramolecular architectures driven by intermolecular N-H···O hydrogen bonds. nih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. nih.gov For example, in the crystal structure of 1-(4-methoxyphenyl)imidazolidine-2,4-dione, intermolecular N-H···O hydrogen bonding results in the formation of dimeric aggregates, which are further connected into a three-dimensional network through C-H···O and π–π interactions. nih.gov

The predictable nature of these hydrogen bonding patterns allows for the rational design of self-assembling systems based on the imidazolidine-2,4-dione core. By modifying the substituents at the N-1, N-3, and C-5 positions, it is possible to tune the intermolecular interactions and control the resulting supramolecular architecture. The introduction of a long alkyl chain, such as a hexyl group at the N-1 position, could introduce additional van der Waals interactions and influence the packing of the molecules in the solid state, potentially leading to the formation of novel self-assembled materials.

Applications in Biomimetic Chemistry

Biomimetic chemistry seeks to mimic biological systems and processes to develop new technologies and materials. The imidazolidine-2,4-dione ring is structurally related to the peptide backbone, and as such, it can be employed as a scaffold to mimic the structure and function of peptides and proteins. This makes it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. wikipedia.orgresearchgate.net

The hydantoin moiety can be found in a number of natural products and has been incorporated into various drug molecules, highlighting its biocompatibility and potential for interacting with biological targets. mdpi.com In the context of biomimetic chemistry, the rigidified cyclic structure of the imidazolidine-2,4-dione can be used to constrain the conformation of appended side chains, mimicking the well-defined secondary structures of peptides. This pre-organization can enhance binding affinity and selectivity for a target receptor or enzyme.

For example, imidazolidine-2,4-dione derivatives have been designed as inhibitors of various enzymes by mimicking the transition state of the enzymatic reaction or by acting as bioisosteres of a natural substrate. researchgate.net The ability of the hydantoin ring to participate in hydrogen bonding interactions, similar to the peptide backbone, allows it to effectively mimic the binding of natural ligands to protein active sites. The versatility of the hydantoin scaffold in allowing for diverse substitutions at multiple positions provides a platform for creating libraries of compounds for screening against various biological targets, a common strategy in drug discovery that mimics natural evolution and selection. epa.gov

Future Prospects and Research Challenges in 1 Hexylimidazolidine 2,4 Dione Chemistry

Development of Highly Efficient and Selective Synthetic Routes

A primary challenge in the advancement of 1-Hexylimidazolidine-2,4-dione chemistry is the development of synthetic pathways that are not only high-yielding but also highly selective and environmentally sustainable. Traditional methods for creating hydantoin (B18101) structures, such as the Bucherer-Bergs reaction, often require harsh conditions and can lead to mixtures of products, complicating purification. thieme-connect.de Future research will focus on overcoming these limitations.

Modern synthetic strategies that avoid hazardous reagents like isocyanates are being developed. organic-chemistry.org One promising approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates, which proceeds through a ureido intermediate that cyclizes under basic conditions. organic-chemistry.org Another innovative method allows for the synthesis of highly substituted chiral hydantoins from simple dipeptides in a single step under mild conditions. organic-chemistry.org For this compound, the key challenge is the selective introduction of the hexyl group at the N-1 position. Research into regioselective N-arylation and N-alkylation reactions, potentially using copper or palladium catalysts, could provide more controlled and efficient routes to the desired N-1 substituted product over the N-3 isomer. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Bucherer–Bergs Reaction | A multicomponent reaction of a carbonyl compound, cyanide, and ammonium (B1175870) carbonate to form a hydantoin. | Well-established, one-pot synthesis. | thieme-connect.de |

| From Dipeptides | Single-step synthesis from dipeptides using dual activation of amide and Boc protecting groups. | Mild conditions, potential for stereocontrol. | organic-chemistry.org |

| Ugi/Cyclization Sequence | A two-step sequence involving a Ugi multicomponent reaction followed by a microwave-assisted cyclization. | High efficiency and applicability to diverse structures. | organic-chemistry.org |

| Isocyanate-Based Domino Process | A condensation/cyclization reaction between an isocyanate and an N-alkyl-α-amino ester. | Mild conditions for forming N,N'-disubstituted hydantoins. | nih.gov |

Exploration of Novel Derivatization and Hybridization Strategies

The therapeutic potential of the imidazolidine-2,4-dione core is often realized through derivatization at its various positions. For this compound, the hexyl chain offers a lipophilic anchor that can be strategically modified. Future research will likely explore the introduction of polar functional groups onto the hexyl chain to modulate solubility and pharmacokinetic properties.

A more advanced approach is molecular hybridization, where the this compound scaffold is combined with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.govnih.gov This strategy has been successfully employed with similar heterocyclic cores, such as thiazolidine-2,4-dione, which has been hybridized with moieties like 2-oxoindoline, pyrazole (B372694), and benzimidazole (B57391) to target specific enzymes or receptors. nih.govnih.govnih.gov Applying this concept, this compound could be conjugated with other bioactive fragments to develop novel agents for targets in cancer, diabetes, or inflammatory diseases. nih.gov

Advanced Computational Tools for Predictive Design

The integration of computational chemistry into the drug discovery process has become indispensable for accelerating the design of new molecules. For this compound, advanced computational tools offer a pathway to rationally design derivatives with optimized properties. rsc.org

Molecular Docking: This technique can predict how derivatives of this compound might bind to the active site of a biological target, such as an enzyme or receptor. This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and testing. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. nih.govnih.gov This can help validate binding modes and understand the structural basis for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models could predict the activity of unsynthesized analogues, guiding the design of more potent compounds.

These computational approaches reduce the reliance on costly and time-consuming trial-and-error synthesis, enabling a more focused and efficient search for new therapeutic agents. researchgate.netresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis and manufacturing. thieme-connect.de The synthesis of hydantoins has been shown to benefit greatly from this technology, which offers improved control over reaction parameters, enhanced safety, and greater efficiency. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Process Type | Discontinuous | Continuous | thieme-connect.denih.gov |

| Heat & Mass Transfer | Often limited by vessel size | Excellent, due to high surface-area-to-volume ratio | thieme-connect.de |

| Safety | Higher risk with large volumes of reagents | Improved, small reaction volumes at any given time | nih.gov |

| Scalability | Complex, often requires re-optimization | Simpler, by running the process for a longer time | thieme-connect.de |

| Reaction Time | Can be lengthy | Often significantly reduced | thieme-connect.de |

Emerging Roles in Chemical Biology and Material Science

While much of the focus on imidazolidine-2,4-dione derivatives has been in medicinal chemistry, future research is expected to broaden their application into chemical biology and material science.

In chemical biology , derivatives of this compound can be developed as molecular probes to study biological pathways. The imidazolidine-2,4-dione scaffold has been used to design inhibitors for a range of enzymes, including protein tyrosine phosphatases (PTP1B, LYP) and anti-apoptotic Bcl-2 proteins. nih.govnih.govnih.gov By modifying the this compound structure, researchers can create selective inhibitors to investigate the roles of these proteins in cellular processes related to diabetes, autoimmune disorders, and cancer. nih.govnih.gov

In material science , the potential of this compound is less explored but holds promise. The rigid, hydrogen-bonding capable hydantoin ring, combined with the flexible hexyl chain, provides an amphiphilic character that could be exploited. These molecules could serve as building blocks for supramolecular assemblies, liquid crystals, or as functional components in the design of novel polymers. The ability of the hydantoin core to participate in specific intermolecular interactions could be leveraged to create materials with tailored structural and electronic properties.

Q & A

Q. What are the standard synthetic methodologies for 1-Hexylimidazolidine-2,4-dione?

The synthesis typically involves Knoevenagel condensation or multi-component reactions (MCRs) . For example, derivatives of imidazolidine-2,4-dione are synthesized by reacting aldehydes with active methylene groups in the presence of catalysts like alum (). Key steps include refluxing in ethanol, followed by recrystallization to purify the product. The hexyl side chain is introduced via alkylation of the imidazolidine-dione core using 1-bromohexane under basic conditions (analogous to methods in ). Reaction progress is monitored via TLC, and yields are optimized by adjusting solvent polarity and temperature .

Q. What characterization techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : DMSO-d6 is commonly used as the solvent, with characteristic peaks for the imidazolidine ring (e.g., carbonyl carbons at ~170–175 ppm) and hexyl chain protons (δ 0.8–1.5 ppm for CH2 and CH3 groups) ().

- FT-IR : Peaks at ~1750 cm<sup>−1</sup> (C=O stretching) and ~3300 cm<sup>−1</sup> (N-H stretching) confirm the dione and imidazolidine moieties ().

- Elemental analysis : Used to validate purity, with deviations ≤ ±0.4% from theoretical values ().

Q. How are the biological activities of this compound evaluated in preliminary studies?

In vitro assays are standard:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) ( ).

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values ( ).

- Enzyme inhibition : Kinetic assays (e.g., against HPPD for herbicide potential) ( ).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Catalyst screening : Test Lewis acids (e.g., alum, ZnCl2) or organocatalysts to enhance reaction efficiency ().

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates ().

- Statistical optimization : Use Design of Experiments (DoE) to identify critical parameters (temperature, molar ratios) ( ).

Q. How to resolve contradictions in reported bioactivity data for imidazolidine-2,4-dione derivatives?

- Assay standardization : Compare protocols for cell lines, incubation times, and compound concentrations (e.g., discrepancies in MIC values may arise from strain variability) ( ).

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher lipophilicity from the hexyl group correlates with improved membrane penetration) ( ).

- Mechanistic validation : Use molecular docking to confirm target engagement (e.g., binding to HPPD or viral polymerases) ( ).

Q. What advanced computational tools are used to design novel derivatives of this compound?

- Structure-activity relationship (SAR) : QSAR models predict bioactivity based on substituent effects (e.g., alkyl chain length, electron-withdrawing groups) ( ).

- Molecular dynamics (MD) simulations : Study binding stability with targets (e.g., HPPD or HBV polymerase) over 100+ ns trajectories ().

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., hexyl chain’s impact on logP and blood-brain barrier permeability) ().

Q. How should researchers handle large datasets from spectroscopic characterization?

- Raw data management : Store NMR/FT-IR spectra in appendices, with processed data (e.g., integration values, coupling constants) in the main text ( ).

- Statistical validation : Use software like MestReNova for NMR peak deconvolution and PCA for spectral clustering ().

Methodological Considerations

- Reproducibility : Document all synthetic steps (catalyst loading, solvent volumes) and biological assay conditions (cell passage numbers, incubation humidity) ().

- Error analysis : Quantify uncertainties in NMR chemical shifts (±0.1 ppm) and bioactivity IC50 values (95% confidence intervals) ().

- Safety protocols : Refer to SDS guidelines for handling imidazolidine derivatives (e.g., toxicity data in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.